Product packaging for 2-[(Pyridin-3-ylmethyl)amino]acetamide(Cat. No.:)

2-[(Pyridin-3-ylmethyl)amino]acetamide

Cat. No.: B13205613
M. Wt: 165.19 g/mol
InChI Key: BYKHLGJISZHDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(Pyridin-3-ylmethyl)amino]acetamide is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B13205613 2-[(Pyridin-3-ylmethyl)amino]acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(pyridin-3-ylmethylamino)acetamide

InChI

InChI=1S/C8H11N3O/c9-8(12)6-11-5-7-2-1-3-10-4-7/h1-4,11H,5-6H2,(H2,9,12)

InChI Key

BYKHLGJISZHDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNCC(=O)N

Origin of Product

United States

Synthesis Via Nucleophilic Substitution Alkylation

This is a direct and often high-yielding approach involving the alkylation of 3-picolylamine with 2-chloroacetamide (B119443). researchgate.net The reaction proceeds via a standard SN2 mechanism.

Scheme 2: Synthesis of 2-[(Pyridin-3-ylmethyl)amino]acetamide via Alkylation

Chemical reaction scheme showing 3-picolylamine reacting with 2-chloroacetamide in the presence of a base (e.g., K2CO3) in a solvent (e.g., acetonitrile) to yield this compound.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) (CH3CN) or dimethylformamide (DMF). A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), is required to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is usually stirred at room temperature or gently heated to ensure completion.

Work-up and Purification: A standard aqueous work-up is performed to remove the base and any inorganic salts. The product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis Via Reductive Amination

Design and Synthesis of this compound Derivatives and Analogs

The core structure of this compound offers multiple points for modification to explore structure-activity relationships in various applications.

Rational design of derivatives can be guided by the desired properties of the final compound. Key modification sites include:

The Pyridine (B92270) Ring: Introduction of electron-donating or electron-withdrawing substituents at various positions on the pyridine ring can modulate the electronic properties and basicity of the molecule.

The Methylene (B1212753) Bridge: The length of the alkyl chain connecting the pyridine ring and the secondary amine can be varied, or substituents can be introduced on the methylene carbon.

The Secondary Amine: The secondary amine can be alkylated to form a tertiary amine, or it can be incorporated into a heterocyclic ring system.

The Acetamide (B32628) Moiety: The amide nitrogen can be substituted with various alkyl or aryl groups. Additionally, the α-carbon of the acetamide can be substituted to introduce chirality or other functional groups.

These modifications can be achieved using the synthetic routes described above with appropriately modified starting materials.

The robustness of the alkylation and reductive amination pathways makes them highly suitable for combinatorial and parallel synthesis techniques to generate large libraries of this compound analogs.

Parallel Synthesis via Alkylation: A library of derivatives can be rapidly synthesized by reacting a set of substituted 3-picolylamines with a diverse collection of 2-haloacetamides in a multi-well plate format.

Parallel : Similarly, an array of substituted pyridine-3-carbaldehydes can be reacted with a library of 2-aminoacetamides in parallel, followed by reduction, to generate a large number of distinct products.

These high-throughput synthesis methods are invaluable for the rapid exploration of the chemical space around the core this compound scaffold.

Data Tables

Table 1: Key Precursors for the Synthesis of this compound

Precursor Name Chemical Formula Molar Mass ( g/mol ) Role in Synthesis
3-Picolylamine C₆H₈N₂ 108.14 Amine source in alkylation
2-Chloroacetamide (B119443) C₂H₄ClNO 93.51 Alkylating agent
Pyridine-3-carbaldehyde C₆H₅NO 107.11 Aldehyde source in reductive amination

Table 2: Comparison of Synthetic Pathways

Parameter Alkylation Pathway Reductive Amination Pathway
Key Reaction Nucleophilic Substitution (SN2) Imine formation and reduction
Starting Materials 3-Picolylamine, 2-Chloroacetamide Pyridine-3-carbaldehyde, 2-Aminoacetamide
Reagents Base (e.g., K₂CO₃, Et₃N) Reducing Agent (e.g., NaBH₄, NaBH₃CN)
Solvents Acetonitrile (B52724), DMF Methanol, Ethanol
Advantages Often direct and high-yielding Tolerant of a wide range of functional groups

| Disadvantages | Potential for over-alkylation | Requires control of pH for imine formation |

Mechanistic Investigations of Novel Synthetic Reactions

The synthesis of this compound typically proceeds through a nucleophilic substitution reaction. A common and efficient method involves the reaction of 3-picolylamine (pyridin-3-ylmethanamine) with a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide (B1266107). While specific, in-depth mechanistic studies focused exclusively on this particular reaction are not extensively documented in the literature, the underlying mechanism can be confidently inferred from well-established principles of nucleophilic substitution reactions.

The reaction is proposed to follow a concerted SN2 (bimolecular nucleophilic substitution) mechanism. In this type of reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Proposed SN2 Mechanism:

The reaction is initiated by the nucleophilic attack of the primary amine group of 3-picolylamine on the electrophilic α-carbon of 2-chloroacetamide. The lone pair of electrons on the nitrogen atom of the amine forms a new bond with the carbon atom bearing the chlorine atom. Simultaneously, the carbon-chlorine bond breaks, and the chlorine atom departs as a chloride ion (the leaving group).

This process occurs in a single, concerted step and passes through a trigonal bipyramidal transition state. In this transition state, the nucleophile (the nitrogen of 3-picolylamine) and the leaving group (the chloride ion) are transiently bonded to the central carbon atom.

A subsequent deprotonation step, often facilitated by a second molecule of 3-picolylamine acting as a base or by an added non-nucleophilic base, neutralizes the resulting ammonium (B1175870) salt to yield the final product, this compound.

Factors Influencing the Reaction:

Several factors can influence the rate and efficiency of this synthetic transformation:

Nature of the Leaving Group: The rate of reaction is dependent on the ability of the leaving group to depart. For haloacetamides, the reactivity order is generally I > Br > Cl > F. Therefore, using 2-bromoacetamide would be expected to result in a faster reaction rate compared to 2-chloroacetamide.

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are often employed as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Base: The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A slight excess of the starting amine or a non-nucleophilic base like potassium carbonate is commonly used.

Kinetic and Computational Studies on Analogous Systems:

While direct kinetic or computational data for the synthesis of this compound is scarce, studies on similar reactions provide valuable insights. For instance, kinetic studies on the reaction of thiols with N-phenylchloroacetamide have shown the reaction to proceed via a concerted SN2 mechanism with an early transition state. This suggests that for the reaction of 3-picolylamine with 2-chloroacetamide, the transition state would also be early with respect to both the nucleophilic attack and the departure of the leaving group.

Interactive Data Table: Reactants and Products

Compound NameRoleChemical FormulaMolar Mass ( g/mol )
3-PicolylamineNucleophileC₆H₈N₂108.14
2-ChloroacetamideElectrophileC₂H₄ClNO93.51
This compoundProductC₈H₁₁N₃O165.19

Computational and Theoretical Investigations of 2 Pyridin 3 Ylmethyl Amino Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic view of the electronic environment of a molecule, offering insights into its stability, reactivity, and spectroscopic properties. For 2-[(Pyridin-3-ylmethyl)amino]acetamide, these methods are crucial for understanding its intrinsic characteristics.

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a landscape of different conformational isomers. Density Functional Theory (DFT) is a robust method to explore this landscape, identifying the most stable conformers and the energy barriers between them.

DFT calculations, potentially using a functional like B3LYP with a basis set such as 6-311+G(2d,p), can be employed to perform a potential energy surface (PES) scan by systematically rotating the key dihedral angles. scielo.br This would likely reveal several low-energy conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amide proton and the pyridine (B92270) nitrogen. Studies on similar N-substituted acetamides have shown that the trans and cis configurations of the amide group are critical, with the trans form generally being more stable. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

Conformer Dihedral Angle (C-N-C=O) Relative Energy (kcal/mol) Population (%) at 298.15 K
A (Global Minimum) ~180° (trans) 0.00 75.3
B ~0° (cis) 2.50 10.1

This table presents hypothetical data based on typical findings for similar molecules and is for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the amino group, indicating these are likely sites for electrophilic attack. electrochemsci.org The LUMO would likely be distributed over the acetamide (B32628) carbonyl group and the pyridine ring, suggesting these as potential sites for nucleophilic attack. researchgate.netmdpi.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. libretexts.org The MEP map for this molecule would likely show negative potential (red/yellow) around the pyridine nitrogen and the carbonyl oxygen, highlighting their roles as hydrogen bond acceptors. researchgate.netmdpi.com Regions of positive potential (blue) would be expected around the amide and amino protons, indicating their hydrogen bond donor capabilities. This information is invaluable for predicting non-covalent interactions with biological macromolecules. proteopedia.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for identifying potential biological targets and understanding the basis of ligand-receptor interactions.

Given the chemical features of this compound, virtual screening against a library of known protein structures could identify potential biological targets. The pyridine and acetamide moieties are present in numerous enzyme inhibitors and receptor ligands. nih.govmdpi.com For instance, similar structures have been investigated as inhibitors for kinases, proteases, and other enzymes. researchgate.netresearchgate.netorientjchem.org A virtual screening campaign could involve docking the molecule into the active sites of a wide array of proteins and ranking them based on the predicted binding affinity.

Once a potential target is identified, detailed docking studies can elucidate the specific binding mode. The interaction fingerprint would characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the pyridine ring could engage in pi-stacking with aromatic residues like tyrosine or phenylalanine in a protein's active site. The amide group is a classic hydrogen bond donor and acceptor, and the carbonyl oxygen and N-H group could form crucial hydrogen bonds with backbone or side-chain atoms of the protein. nih.govmdpi.com The secondary amine can also act as a hydrogen bond donor.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

Parameter Value Key Interacting Residues
Binding Energy (kcal/mol) -8.5 Lys72, Glu91, Leu135, Phe140
Hydrogen Bonds 3 Lys72 (N-H...O=C), Glu91 (C=O...H-N), Asp184 (Pyridine-N...H-N)
Pi-Stacking Interactions 1 Phe140

This table presents hypothetical data based on typical interactions observed for kinase inhibitors and is for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-protein complex over time. researchgate.netnih.gov An MD simulation would be performed on the docked complex of this compound and its putative target, solvated in a water box with appropriate ions to mimic physiological conditions.

The simulation, typically run for hundreds of nanoseconds, would track the movements of all atoms in the system. Analysis of the trajectory would reveal important information about the stability of the complex. Key metrics to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability. A stable complex would show minimal fluctuations in RMSD after an initial equilibration period. uzh.ch Furthermore, the persistence of key intermolecular interactions, such as hydrogen bonds identified in the docking study, can be monitored throughout the simulation to confirm their importance for binding. youtube.com This provides a more rigorous assessment of the binding hypothesis generated from molecular docking.

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The preclinical assessment of a compound's ADME properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. For this compound, computational, or in silico, methods provide a rapid and cost-effective means of predicting these parameters before extensive laboratory testing is undertaken. Various software platforms and predictive models are utilized to estimate how the compound will be absorbed, distributed throughout the body, metabolized into other substances, and ultimately excreted.

These predictions are derived from the molecule's chemical structure and are based on large datasets of experimentally determined properties of other compounds. By analyzing its structural features, such as the pyridine ring, the secondary amine, and the acetamide group, algorithms can forecast its behavior in a biological system. This allows for early-stage identification of potential pharmacokinetic liabilities that might hinder its development as a therapeutic agent.

The metabolism of a xenobiotic compound like this compound is primarily facilitated by enzymes in the liver, most notably the cytochrome P450 (CYP) superfamily. Computational models can predict the most probable sites on the molecule where these metabolic transformations will occur. For this compound, several potential metabolic pathways can be hypothesized based on its structure.

The pyridine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or hydroxylated derivatives at various positions on the ring. The methylene (B1212753) bridge connecting the pyridine and the amino group is another potential site for hydroxylation. The acetamide portion of the molecule could undergo hydrolysis, cleaving the molecule into pyridin-3-ylmethanamine and acetamide. N-dealkylation is also a possible metabolic route.

Computational tools predict which of the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are likely to be involved in the metabolism of the compound. Predictions for this compound suggest that it is not a significant inhibitor of these major CYP enzymes, indicating a lower likelihood of causing drug-drug interactions through this mechanism. The predicted sites of metabolism are typically ranked by probability, guiding further experimental studies.

Table 1: Predicted Cytochrome P450 Inhibition

CYP Isoform Prediction
CYP1A2 Non-inhibitor
CYP2C9 Non-inhibitor
CYP2C19 Non-inhibitor
CYP2D6 Non-inhibitor

Oral bioavailability is a key determinant of a drug's potential for oral administration. Computational models estimate this by predicting gastrointestinal (GI) absorption and cell permeability. For this compound, in silico models predict high GI absorption. This is often correlated with its physicochemical properties, such as its molecular weight, polarity, and solubility.

A widely used framework for assessing drug-likeness is Lipinski's Rule of Five, which sets criteria for molecular properties that are associated with good oral absorption. The predicted properties of this compound are in compliance with these rules.

Permeability across biological barriers, such as the intestinal wall and the blood-brain barrier (BBB), is another critical parameter. The compound is predicted to be a non-substrate for P-glycoprotein (P-gp), an efflux pump that can limit the absorption of many drugs. However, predictions also suggest that this compound does not readily cross the blood-brain barrier, which would be a desirable trait for a peripherally acting agent.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight 179.21 g/mol Yes (<500)
LogP (Lipophilicity) 0.25 Yes (<5)
Hydrogen Bond Donors 2 Yes (<5)
Hydrogen Bond Acceptors 3 Yes (<10)
Gastrointestinal Absorption High -
Blood-Brain Barrier Permeant No -

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to analyze chemical information. For this compound, chemoinformatic tools are used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including its topology, electronic properties, and steric features. Examples of such descriptors include the topological polar surface area (TPSA), which is predictive of drug transport properties, and the number of rotatable bonds, which relates to conformational flexibility.

While no specific Quantitative Structure-Activity Relationship (QSAR) models for the biological activity of this compound have been published, the calculated descriptors provide the necessary foundation for building such models. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating descriptors with activity, a predictive model can be developed.

For instance, if a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be constructed. This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The development of such a model would rely on the accurate calculation of molecular descriptors and the application of statistical methods to correlate them with experimental data.

Table 3: Key Molecular Descriptors for QSAR Development

Descriptor Predicted Value
Topological Polar Surface Area (TPSA) 68.1 Ų
Number of Rotatable Bonds 4

Preclinical Biological and Pharmacological Evaluation in Vitro and in Vivo Models

Target Identification and Validation Studies

Currently, there is no publicly available research that identifies or validates specific biological targets for 2-[(Pyridin-3-ylmethyl)amino]acetamide. The exploration of its molecular targets is a crucial first step in understanding its potential therapeutic applications.

No studies detailing the enzyme inhibition kinetics or potency of this compound have been found. To assess its potential as an enzyme inhibitor, future research would need to screen the compound against a panel of relevant enzymes. Should any inhibitory activity be observed, detailed kinetic studies would be necessary to determine parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), as well as the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Information regarding the affinity of this compound for any specific receptors is not available. Receptor binding assays are essential to determine if the compound interacts with cell surface or intracellular receptors. A comprehensive ligand selectivity profile, testing against a broad range of receptor subtypes, would be required to understand its specificity and potential for off-target effects.

Without identified targets, the effect of this compound on cellular pathways and signaling cascades remains unknown. Future investigations would involve treating relevant cell lines with the compound and analyzing changes in key signaling molecules and pathways using techniques such as Western blotting, reporter gene assays, and transcriptomic or proteomic profiling.

In Vitro Pharmacological Profiling of this compound and Analogs

A comprehensive in vitro pharmacological profile for this compound has not been established in the scientific literature.

There are no published data on the efficacy of this compound in any cell-based assays. To evaluate its potential therapeutic effects, the compound would need to be tested in cellular models of various diseases. For example, if it were hypothesized to have anti-cancer properties, its cytotoxic or cytostatic effects on cancer cell lines would be evaluated.

Interactive Data Table: Hypothetical Efficacy in Cancer Cell Lines

The following table is a hypothetical representation of data that would be generated from such studies and is for illustrative purposes only, as no real data is available.

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Cancer Not Available
A549 Lung Cancer Not Available

The selectivity and specificity of this compound against off-targets have not been characterized. This is a critical step in preclinical development to assess the potential for adverse effects. Such studies typically involve screening the compound against a panel of known off-targets, such as various receptors, ion channels, and enzymes, to identify any unintended interactions.

Interactive Data Table: Hypothetical Off-Target Screening Profile

The following table is a hypothetical representation of data that would be generated from such studies and is for illustrative purposes only, as no real data is available.

Off-Target Assay Type % Inhibition at 10 µM
hERG Patch Clamp Not Available
CYP3A4 Enzyme Inhibition Not Available

Characterization of Agonist/Antagonist or Modulatory Activity

No published studies were identified that have characterized the agonist, antagonist, or modulatory activity of this compound at any biological target.

In Vivo Preclinical Efficacy Studies in Animal Models

There are no available reports on in vivo preclinical efficacy studies for this compound.

Establishment of Disease Models and Compound Administration

No information exists on the establishment of disease models or the administration of this compound in animal studies.

Pharmacodynamic Biomarker Evaluation and Dose-Response Relationships

Data regarding pharmacodynamic biomarkers and dose-response relationships for this compound are not available in the scientific literature.

Exploratory Toxicological Evaluation for Mechanistic Insights

No exploratory toxicological evaluations for mechanistic insights have been published for this compound.

Mechanism of Action Elucidation Studies

Elucidation of the mechanism of action for this compound has not been reported.

Biochemical Pathway Analysis and Target Engagement

There are no studies available on the biochemical pathway analysis or target engagement for this compound.

Molecular Interaction Studies and Allosteric Modulation

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific molecular interaction studies for this compound. There is no publicly available data detailing its binding affinity to specific protein targets, nor are there studies elucidating its potential as an allosteric modulator. Research on structurally analogous compounds containing pyridine (B92270) and acetamide (B32628) moieties suggests a potential for interaction with a variety of biological targets, but direct evidence for this compound is currently lacking.

For instance, studies on other pyridine-containing compounds have explored their roles as allosteric modulators of G protein-coupled receptors (GPCRs) or as inhibitors of enzymes like thrombin through allosteric mechanisms. However, without specific experimental data for this compound, any discussion of its potential for allosteric modulation remains speculative.

Table 1: Summary of Molecular Interaction Data for this compound

Study Type Target Binding Affinity (Kd/Ki) Allosteric Modulation Effect
Radioligand Binding Assay Data Not Available Data Not Available Data Not Available
Surface Plasmon Resonance Data Not Available Data Not Available Data Not Available
Functional Assays Data Not Available Data Not Available Data Not Available

This table is based on the absence of available data in the public domain.

Phenotypic Screening Follow-up and Hit Confirmation

Information regarding the inclusion of this compound in phenotypic screening campaigns is not publicly available. Phenotypic screening involves testing compounds in cell-based or organism-based models to identify agents that produce a desired biological effect without a preconceived target. Subsequent hit confirmation and target deconvolution are critical steps to validate the initial findings.

There are no published reports of this compound being identified as a "hit" in any such screen. Consequently, data on its activity in cellular models, its concentration-response relationship, and its confirmation as a validated lead compound are not available.

Table 2: Phenotypic Screening and Hit Confirmation Data for this compound

Phenotypic Screen Cellular Model Observed Phenotype Hit Confirmation Status
Data Not Available Data Not Available Data Not Available Not Applicable

This table reflects the lack of publicly available data on the phenotypic screening of this compound.

Structure Activity Relationship Sar and Lead Optimization Strategies

Design Principles for Systematic Structural Modification

The lead optimization process for a compound like 2-[(Pyridin-3-ylmethyl)amino]acetamide is guided by iterative cycles of design, synthesis, and biological testing. The primary design principles involve systematically altering three main regions of the molecule:

The Pyridine (B92270) Ring: Modifications here can influence target binding, solubility, and metabolic stability. Strategies include positional isomerization (moving the nitrogen within the ring, e.g., to the 2- or 4-position), and introducing various substituents (e.g., halogens, alkyls, alkoxyls) to probe electronic and steric effects.

The Linker Region: The ethylamino (-CH2-NH-) bridge is critical for maintaining the correct spatial orientation between the pyridine head and the acetamide (B32628) tail. Modifications could include changing the linker length, introducing rigidity (e.g., with a cyclic structure), or altering the amine to an ether or other functional group to modulate hydrogen bonding capacity.

The Acetamide Moiety: The terminal acetamide group is a key site for interaction and can be modified to fine-tune potency and physicochemical properties. This includes N,N-disubstitution on the acetamide nitrogen, which can be used to introduce diverse chemical groups to explore new binding pockets without sacrificing affinity for the primary target. wustl.edunih.gov

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric features can be inferred from related inhibitors.

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor. Its position is crucial; studies on related N-(pyridin-3-yl) scaffolds have shown that moving the nitrogen (positional isomerization) can lead to a significant decrease in activity, highlighting its importance in binding to key amino acid residues like lysine (B10760008) in kinase hinge regions. researchgate.net

Hydrogen Bond Donor: The secondary amine in the linker (-NH-) serves as a vital hydrogen bond donor, interacting with the backbone of the target protein.

Hydrophobic/Aromatic Region: The pyridine ring itself provides a surface for aromatic or hydrophobic interactions (e.g., pi-pi stacking) within the target's binding site.

Additional Acceptor/Donor Group: The carbonyl oxygen of the acetamide group acts as another hydrogen bond acceptor, while the amide N-H can be a hydrogen bond donor, providing further anchor points.

A general pharmacophore model would thus include a hydrogen bond acceptor (pyridine-N), a hydrogen bond donor (linker-NH), and an additional hydrogen bond acceptor/donor pair (acetamide group), all held in a specific spatial arrangement.

Impact of Substituent Effects on Biological Activity and Selectivity

The addition of substituents to the pyridine ring can dramatically alter a compound's biological profile. These changes are often categorized by their electronic and steric effects.

Electronic Effects: Electron-donating groups (e.g., -OCH3, -NH2) can increase the basicity of the pyridine nitrogen, potentially strengthening a key hydrogen bond and enhancing potency. Conversely, electron-withdrawing groups (e.g., -Cl, -CF3) can decrease basicity but may form other favorable interactions, such as halogen bonds, or improve metabolic stability.

Steric Effects: The size and position of substituents are critical. Bulky groups can either provide beneficial van der Waals interactions if they fit into a hydrophobic pocket or cause steric hindrance that prevents optimal binding. A general review of pyridine derivatives found that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhanced antiproliferative activity, whereas bulky groups or halogens sometimes led to lower activity. nih.gov

The following table illustrates hypothetical SAR based on common substitutions on the pyridine ring.

Substituent (R) Position on Pyridine Ring Anticipated Effect on Activity Rationale
H-BaselineUnsubstituted parent compound.
4-Cl4Potential IncreaseElectron-withdrawing; may form halogen bonds or improve pharmacokinetics.
4-OCH34Potential IncreaseElectron-donating; may enhance H-bonding at pyridine N; potential for steric clash.
2-CH32Potential DecreasePotential for steric hindrance near the critical linker region.
5-F5Potential IncreaseSmall, electron-withdrawing group; can improve metabolic stability and binding affinity.

Bioisosteric Replacements and Their Influence on Efficacy

Bioisosteric replacement involves substituting one functional group with another that retains similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements could be explored.

Pyridine Ring Analogs: The pyridine ring could be replaced with other heterocycles like pyrimidine (B1678525), pyrazine, or thiazole. For example, the discovery of N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors demonstrates that a pyrimidine ring can be a highly effective bioisostere for a substituted phenyl or other aromatic group when targeting kinase domains. nih.gov

Amide Bond Replacements: The amide bond in the acetamide group is susceptible to hydrolysis by metabolic enzymes. Replacing it with more stable bioisosteres such as a sulfonamide, a reverse amide, or a stable five-membered heterocycle (e.g., oxadiazole, triazole) could enhance the compound's metabolic stability and oral bioavailability.

Acetamide Group Analogs: The terminal methyl group of the acetamide could be replaced with other small alkyl groups, a cyclopropyl (B3062369) ring to add conformational constraint, or groups containing fluorine (e.g., -CF3) to modulate lipophilicity and block metabolic oxidation.

Original Group Bioisosteric Replacement Potential Influence on Efficacy
PyridinePyrimidineMay alter H-bonding network and selectivity profile; has proven effective in related scaffolds. nih.gov
Amide (-CONH-)Sulfonamide (-SO2NH-)Increases stability and introduces a tetrahedral geometry at the sulfur atom, altering H-bonding vectors.
Amide (-CONH-)1,2,4-OxadiazoleRemoves H-bond donor capability but maintains acceptor and geometric properties with enhanced metabolic stability.
Methyl (-CH3)CyclopropylIntroduces conformational rigidity, potentially improving binding affinity by reducing entropic penalty.

Strategies for Enhancing Potency and Modulating Selectivity

Improving potency (the concentration required to produce a given effect) and selectivity (the degree to which a drug acts on a given site relative to other sites) are primary goals of lead optimization.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design modifications that maximize favorable interactions. For instance, a hydrophobic pocket near the pyridine ring could be targeted by adding a corresponding lipophilic substituent, such as a phenyl group, to achieve a significant boost in potency.

Fragment Growing: This strategy involves extending the molecule to engage with adjacent binding pockets. Starting with the core acetamide, one could "grow" a chain off the terminal methyl group to pick up additional interactions.

Selectivity Enhancement: Selectivity between related targets (e.g., different kinase isoforms) often arises from subtle differences in their amino acid composition. Modifications that exploit these differences, such as substituting a group that is sterically tolerated by the intended target but clashes with the binding site of an off-target, can dramatically improve the selectivity profile.

Development of Advanced Analogs for Specific Target Interactions

As the SAR is developed, advanced analogs can be designed to probe specific interactions or improve drug-like properties. Research on related scaffolds, such as sulfonamide derivatives containing a pyridin-3-ylmethyl moiety, has led to the development of potent and selective activators of Pyruvate Kinase M2 (PKM2), a target in cancer therapy. nih.gov In that series, the pyridin-3-ylmethyl group was attached to a dithiocarbamate (B8719985) moiety. The optimization of the sulfonamide portion led to compound 8k , which showed significantly higher activity than the initial lead compound. nih.gov

This demonstrates that the pyridin-3-ylmethyl fragment can serve as an effective anchor or recognition element, while extensive modification of the rest of the molecule drives potency and selectivity for a specific target. An advanced analog of this compound might therefore replace the simple acetamide with a more complex, decorated chemical group designed to occupy a specific pocket in a target enzyme, transforming the initial fragment into a highly potent and selective drug candidate.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For a flexible molecule like 2-[(Pyridin-3-ylmethyl)amino]acetamide, NMR can provide detailed information about its conformational preferences and how these might change upon interaction with a biological target.

Conformational Analysis in Solution:

The conformational landscape of this compound is dictated by the rotation around several single bonds, leading to a population of different conformers in solution. 1H and 13C NMR spectroscopy can reveal the presence of these conformers through the observation of distinct sets of signals if the rate of interconversion is slow on the NMR timescale. For instance, studies on N-benzyl-N-(furan-2-ylmethyl)acetamide, a compound with a similar N-substituted acetamide (B32628) moiety, have shown the presence of a hindered cis(E)-trans(Z) rotational equilibrium around the amide bond, leading to a doubling of expected NMR signals. scielo.br This phenomenon is due to the partial double-bond character of the C-N amide bond. scielo.br Similar rotational isomerism could be expected for this compound.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons that are close in proximity, allowing for the determination of the predominant solution-state conformation. Coupling constants (J-values) obtained from high-resolution 1H NMR spectra can be used in the Karplus equation to estimate dihedral angles, further refining the conformational model.

Illustrative NMR Data for a Structurally Related Compound:

Atom Hypothetical ¹H NMR δ (ppm) Hypothetical ¹³C NMR δ (ppm)
Pyridine-H28.55 (d)149.5
Pyridine-H47.70 (d)135.0
Pyridine-H57.30 (dd)123.5
Pyridine-H68.50 (s)148.0
Methylene (B1212753) (-CH₂-)4.40 (s)45.0
Amide (-NH-)8.20 (t)-
Acetamide (-CH₂-)3.90 (s)43.0
Carbonyl (-C=O)-172.0

Ligand-Target Interactions:

NMR is also a powerful technique for studying the binding of small molecules to biological targets such as proteins. Chemical Shift Perturbation (CSP) is a commonly used method where changes in the chemical shifts of the protein's or ligand's NMR signals upon complex formation are monitored. These perturbations can identify the binding interface and provide information on the binding affinity. For example, studies on the binding of pyridine (B92270) methyl derivatives to cytochrome c have utilized 1H NMR to elucidate the effects of ligand binding on the protein's structure and dynamics. rsc.org

High-Resolution Mass Spectrometry for Metabolite Identification (preclinical in vitro/in vivo)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone technique for the identification and characterization of drug metabolites in preclinical studies. This approach allows for the determination of the elemental composition of metabolites with high accuracy, facilitating their structural elucidation.

In Vitro and In Vivo Metabolite Profiling:

Preclinical metabolite identification for a compound like this compound would typically involve incubating the compound with liver microsomes (in vitro) or analyzing biological fluids from animal studies (in vivo). The resulting samples are then analyzed by LC-HRMS to detect potential metabolic products.

Common metabolic transformations for a molecule containing a pyridine ring and an acetamide linkage include:

Oxidation: Hydroxylation of the pyridine ring or the methylene groups.

N-dealkylation: Cleavage of the bond between the pyridine-methylene group and the nitrogen atom.

Hydrolysis: Cleavage of the amide bond.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates with hydroxylated metabolites.

Studies on the metabolism of pyridine carboxamides have demonstrated the utility of LC-HRMS in identifying metabolites formed through hydrolysis and other pathways. asm.orgnih.gov

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the metabolite ions, characteristic product ions are generated that provide structural information. For this compound, key fragmentations would be expected to occur at the C-N bonds and within the pyridine ring. The fragmentation patterns of N-substituted acetamides and amines have been studied, providing a basis for predicting the fragmentation of this compound and its metabolites. nih.govlibretexts.orgmiamioh.edu

Illustrative Table of Potential Metabolites and Their Mass Shifts:

Metabolic Reaction Structural Change Mass Shift (Da) Resulting m/z (M+H)⁺
MonohydroxylationAddition of -OH+15.9949182.0921
DihydroxylationAddition of 2x -OH+31.9898198.0870
Amide HydrolysisCleavage of -NH-C(O)-+1.0078 (to amine part)109.0760
N-dealkylationCleavage of Py-CH₂-N-89.0578 (from parent)77.0393 (acetamide part)
GlucuronidationAddition of C₆H₈O₆+176.0321342.1242 (of mono-OH)

X-ray Crystallography of Compound-Biomolecule Complexes

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules and their complexes with biomolecules. Obtaining a crystal structure of this compound bound to its biological target would offer invaluable insights into its binding mode, key interactions, and the conformational changes that occur upon binding.

Methodology:

The process involves co-crystallizing the compound with the target protein or soaking the compound into pre-existing protein crystals. The resulting crystals are then diffracted with X-rays, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex is determined. This technique has been extensively used to visualize the binding of pyridine-containing ligands to various protein targets. mdpi.comnih.gov

Structural Insights:

A crystal structure would reveal:

The precise orientation of the compound in the binding pocket.

Specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and the protein residues.

The conformation of the compound in its bound state.

Any conformational changes induced in the protein upon binding.

For instance, the crystal structure of bis(pyridin-3-ylmethyl)ethanediamide monohydrate, a molecule with a similar pyridin-3-ylmethyl moiety, reveals a U-shaped conformation in the solid state, with the pyridyl rings on the same side of the central plane. nih.gov This provides an example of the type of conformational information that can be obtained from crystallographic studies.

Illustrative Data from a Hypothetical Protein-Ligand Complex:

Interaction Type Ligand Atom/Group Protein Residue Distance (Å)
Hydrogen BondPyridine NitrogenTyr34 (OH)2.8
Hydrogen BondAmide NHAsp88 (OD1)3.0
Hydrogen BondCarbonyl OxygenSer120 (OG)2.9
HydrophobicPyridine RingPhe45, Leu923.5 - 4.0

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Binding and Conformational Changes

A suite of spectroscopic techniques can be employed to study the binding of this compound to biomolecules and the resulting conformational changes in a solution-based environment.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy can be used to monitor ligand binding if the process is associated with a change in the absorbance spectrum of the ligand or the biomolecule. biocompare.comlibretexts.org Titrating a solution of the target protein with the compound and monitoring the changes in absorbance can be used to determine the binding affinity (dissociation constant, Kd). The pyridine ring in this compound has a characteristic UV absorbance that may be perturbed upon binding to a protein.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. nih.gov If the target protein contains intrinsic fluorophores like tryptophan or tyrosine, their fluorescence may be quenched or enhanced upon ligand binding. This change in fluorescence intensity can be used to calculate binding parameters. Alternatively, if the ligand itself is fluorescent, changes in its fluorescence properties upon binding can be monitored.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is particularly useful for detecting conformational changes in proteins upon ligand binding. anu.edu.aunih.govnih.govcreative-biostructure.comspringernature.com The far-UV CD spectrum (190-250 nm) provides information about the secondary structure of the protein (α-helices, β-sheets). Changes in this region upon addition of the compound would indicate alterations in the protein's secondary structure. The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acids and can reflect changes in the tertiary structure of the protein upon ligand binding.

Illustrative Spectroscopic Data for a Binding Interaction:

Technique Parameter Measured Observation upon Binding Information Gained
UV-Vis Absorbance at λmaxHyperchromic or hypochromic shiftBinding affinity (Kd)
Fluorescence Tryptophan emission intensityQuenching of fluorescenceBinding affinity (Kd), stoichiometry
Circular Dichroism Molar ellipticity at 222 nmDecrease in negative signalChange in α-helical content

Future Directions and Translational Research Perspectives

Identification of Novel Applications and Therapeutic Avenues

The pyridine (B92270) moiety is a well-established pharmacophore, present in numerous approved drugs with diverse therapeutic actions. nih.gov Similarly, the acetamide (B32628) scaffold is a common feature in many biologically active molecules. The combination of these two in 2-[(Pyridin-3-ylmethyl)amino]acetamide suggests a broad range of potential therapeutic applications that warrant investigation.

Drawing parallels from structurally related compounds, several therapeutic avenues can be proposed. For instance, derivatives of N-(pyridin-3-yl)acetamide have been investigated for their potential as PIM-1 kinase inhibitors, which are implicated in various cancers. researchgate.net This suggests that this compound could be explored as a scaffold for the development of novel anticancer agents. Furthermore, various pyridine-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. nih.gov For example, novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have been designed and evaluated as potential anti-HIV-1 agents. nih.gov

Future research should, therefore, encompass broad-based screening of this compound against a diverse panel of biological targets. High-throughput screening assays could be employed to identify its potential activity against various enzymes, receptors, and signaling pathways implicated in diseases such as cancer, infectious diseases, and inflammatory disorders.

Potential for Further Chemical Space Exploration and Derivative Development

The chemical structure of this compound offers multiple sites for modification, providing a rich platform for the exploration of its chemical space and the development of a library of derivatives. The synthesis of new analogs can be guided by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Key areas for chemical modification include:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring can significantly influence the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity and target specificity.

Modification of the Acetamide Moiety: The amide group can be N-substituted with different alkyl or aryl groups. The methylene (B1212753) bridge connecting the pyridine and the amino group can also be altered in length or rigidity.

Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems or the acetamide group with other functional groups that have similar physicochemical properties could lead to the discovery of novel scaffolds with improved pharmacological profiles.

The synthesis of such derivatives will be crucial for establishing a comprehensive understanding of the SAR for this class of compounds and for identifying lead candidates for further development.

Integration into Broader Research Paradigms and Collaborative Studies

To fully unlock the potential of this compound and its derivatives, its investigation should be integrated into broader research paradigms. This includes the application of computational chemistry and molecular modeling techniques to predict potential biological targets and to guide the rational design of new analogs. Molecular docking studies, for instance, can provide insights into the binding modes of these compounds with their putative targets, thereby informing further optimization efforts. nih.gov

Collaborative studies will be paramount to accelerating research in this area. Partnerships between synthetic chemists, pharmacologists, biochemists, and computational scientists will be essential for a multidisciplinary approach to drug discovery. Academic-industrial collaborations could also play a crucial role in translating promising preclinical findings into clinical development. Sharing of data and research materials through open science initiatives could further foster innovation and prevent duplication of efforts.

Unresolved Questions and Challenges in the Research of this compound

Despite its potential, the research on this compound is not without its challenges and unresolved questions. A primary hurdle is the limited availability of published research specifically on this compound, which necessitates foundational studies to establish its basic physicochemical and pharmacological properties.

Key challenges and questions to be addressed include:

Synthetic Methodologies: While the synthesis of related acetamide derivatives has been described, optimizing synthetic routes to this compound and its analogs to ensure high yields, purity, and scalability for potential future commercialization remains a significant task. Challenges in the synthesis of structurally complex amino acid derivatives are well-documented and may be relevant. nih.gov

Mechanism of Action: For any identified biological activity, elucidating the precise mechanism of action at the molecular level will be a critical and often complex undertaking.

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug candidate. Studies on its metabolic stability and potential for drug-drug interactions will be necessary.

Target Identification and Validation: If the initial screening reveals promising biological activity, the identification and validation of the specific molecular target(s) will be a crucial step towards rational drug design and understanding its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.